(R)-4-(1-Aminoethyl)benzoic acid
Overview
Description
®-4-(1-Aminoethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an aminoethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Amination: The introduction of the aminoethyl group is achieved through an amination reaction. This can be done using reagents such as ammonia or amines under specific conditions.
Oxidation: The final step involves the oxidation of the intermediate product to form the desired ®-4-(1-Aminoethyl)benzoic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminoethyl)benzoic acid may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process typically includes:
Raw Material Preparation: Ensuring the purity and availability of the starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions.
Scientific Research Applications
®-4-(1-Aminoethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)benzoic acid involves its interaction with specific molecular targets. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The benzene ring provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Lacks the aminoethyl group, making it less versatile in certain reactions.
4-(2-Aminoethyl)benzoic acid: Similar structure but with a different position of the aminoethyl group, leading to different reactivity and applications.
4-(1-Hydroxyethyl)benzoic acid: Contains a hydroxyethyl group instead of an aminoethyl group, resulting in different chemical properties.
Uniqueness
®-4-(1-Aminoethyl)benzoic acid is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the aminoethyl group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMBVGSUFFPAFE-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651216 | |
Record name | 4-[(1R)-1-Aminoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108683-66-4 | |
Record name | 4-[(1R)-1-Aminoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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